molecular formula C19H24O6 B1201046 Gibberellin C CAS No. 59598-41-3

Gibberellin C

Cat. No.: B1201046
CAS No.: 59598-41-3
M. Wt: 348.4 g/mol
InChI Key: SANQKZPKBHPOLZ-VFZLMNLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin C is a diterpenoid carboxylic acid that is recognized as an acid rearrangement product of Gibberellin A1 (GA1), rather than a primary gibberellin directly isolated from fungal or plant sources . This compound is a member of the large gibberellin family of plant hormones, which are well-known for regulating diverse developmental processes including stem elongation, seed germination, and flowering . The transformation from GA1 to this compound involves an acid-catalyzed rearrangement of the bridged C/D ring juncture of the molecule, providing a valuable subject for studies on gibberellin stability, chemical transformation, and structural analysis . The specific molecular structure of this compound monohydrate has been confirmed by X-ray crystallography, revealing a complex three-dimensional hydrogen-bonding array in its solid state . As such, this compound serves as a crucial chemical reference standard and a tool for researchers investigating the biosynthesis and metabolic pathways of gibberellins. Its primary research value lies in plant biochemistry and physiology, particularly for exploring the structure-activity relationships of gibberellins and the mechanisms of plant hormone signaling and inactivation. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

59598-41-3

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O6/c1-16-5-3-9-18(8-16,7-11(16)21)12(14(22)23)13-17(2)10(20)4-6-19(9,13)25-15(17)24/h9-10,12-13,20H,3-8H2,1-2H3,(H,22,23)/t9-,10+,12-,13-,16-,17+,18?,19?/m1/s1

InChI Key

SANQKZPKBHPOLZ-VFZLMNLYSA-N

SMILES

CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Isomeric SMILES

C[C@@]12CC[C@H]3C45CC[C@@H]([C@@]([C@H]4[C@@H](C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Canonical SMILES

CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O

Synonyms

2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone
gibberellin C

Origin of Product

United States

Scientific Research Applications

Physiological Roles of Gibberellin C

Gibberellins, including this compound, are known to influence several key processes in plant development:

  • Seed Germination : Gibberellins promote the growth of seedlings by breaking dormancy and stimulating enzyme production necessary for seedling development.
  • Stem Elongation : They facilitate cell elongation and division, contributing to increased plant height and biomass.
  • Flowering Regulation : Gibberellins are essential for the transition from vegetative to reproductive growth in many plants.
  • Fruit Development : They enhance fruit size and quality by regulating growth rates and metabolic processes.

Table 1: Key Physiological Effects of this compound

Application AreaEffectReference
Seed GerminationBreaks dormancy, stimulates enzymes
Stem ElongationIncreases cell elongation
Flowering RegulationInduces flowering in rosette species
Fruit DevelopmentEnhances size and quality

Agricultural Applications

This compound has significant implications in agriculture, particularly in crop management and yield enhancement. Its role as a growth regulator has been extensively studied.

Crop Improvement

  • Dwarf Varieties : this compound can rescue dwarf phenotypes in crops like maize and pea by promoting normal growth patterns through DELLA protein degradation, which otherwise inhibits growth.
  • Yield Enhancement : Application of this compound has been shown to increase the yield of various crops by enhancing fruit set and size, as well as improving overall plant vigor.

Case Study: Rice Cultivation

In rice cultivation, the application of this compound has been linked to improved grain yield. Research indicates that its application during specific growth stages leads to enhanced panicle development and increased grain filling rates, ultimately boosting productivity.

Table 2: Agricultural Benefits of this compound

Crop TypeApplication TimingObserved BenefitsReference
RiceEarly vegetative phaseIncreased grain yield
MaizePre-floweringRescue dwarf phenotype
PeaDuring floweringEnhanced pod formation

Horticultural Applications

In horticulture, this compound is utilized to improve fruit quality and manage flowering times.

Fruit Ripening

This compound influences the ripening process in fruits such as tomatoes and pears. It affects not only the timing but also the quality attributes like size, color, and flavor.

Case Study: Tomato Ripening

Research demonstrates that exogenous application of this compound to tomato plants enhances fruit size and accelerates ripening while improving nutritional content. This application can be strategically used to synchronize harvest times with market demands.

Table 3: Horticultural Uses of this compound

Fruit TypeApplication MethodResultReference
TomatoFoliar sprayIncreased size and improved flavor
PearSoil drenchEnhanced ripening and reduced disease

Comparison with Similar Compounds

Structural Similarities and Differences

GAs share a tetracyclic ent-gibberellane skeleton but differ in hydroxylation, methylation, and side-chain modifications. Below is a structural comparison of select GAs:

Gibberellin Functional Groups Bioactivity Status Key Modifications
GA₁ 3β-OH, 13-OH Active Early precursor in biosynthesis
GA₃ 1,2-unsaturation, 3β-OH, 13-OH Highly Active Common in agricultural applications
GA₄ 3β-OH, 13-OH, 16,17-epoxide Active Involved in flowering regulation
GA₂₀ 13-OH, non-hydroxylated C-3/C-7 Inactive Precursor Converted to GA₁ via hydroxylation

Hypothetical "Gibberellin C": If analogous to GA₃, it may feature additional hydroxyl groups or stereochemical variations affecting receptor affinity.

Metabolic Pathways

  • GA Biosynthesis : Proceeds via the methylerythritol phosphate (MEP) pathway. GA₁₂-aldehyde is a central intermediate, with hydroxylation steps determining bioactivity .
  • Catabolism : Deactivation occurs via 2β-hydroxylation (e.g., GA₃ → GA₈). Mutations in catabolic enzymes alter GA levels, affecting plant height and stress responses .

Research Findings and Limitations

  • Transcriptomic Insights: Exogenous GA₃ application in ramie shifts metabolic flux from lignin to flavonoid synthesis via differential expression of 293 genes and 68 metabolites .
  • Transport Mechanisms : The GTR1 transporter mediates GA mobility in Arabidopsis, highlighting the importance of tissue-specific delivery for bioactivity .
  • Limitations: The term "this compound" lacks explicit documentation in peer-reviewed studies, suggesting a need for further characterization.

Preparation Methods

Solid-State Fermentation (SSF)

Solid-state fermentation (SSF) has emerged as a cost-effective method for gibberellin production, particularly using agricultural byproducts as substrates. For example, Fusarium moniliforme LPB03 and Gibberella fujikuroi LPB06 were cultivated on citric pulp, a residue from orange juice extraction, achieving GA3 yields of 7.60 g kg⁻¹ in Erlenmeyer flasks and 7.34 g kg⁻¹ in column bioreactors. The process leverages the high cellulose and nutrient content of citric pulp, which provides a sustainable carbon source while maintaining a pH near 5.76—optimal for fungal activity.

Submerged Fermentation (SmF)

In contrast, submerged fermentation (SmF) in stirred tank reactors (STRs) and bubble column reactors (BCRs) yielded GA3 concentrations of 273 mg L⁻¹ and 203 mg L⁻¹, respectively. The choice of bioreactor significantly impacts oxygen transfer and shear stress, with STRs favoring higher aeration rates for G. fujikuroi metabolism.

Semisolid-State Fermentation (SSSF)

Hybrid approaches like SSSF, which suspends citric pulp in water, achieved intermediate GA3 levels (331 mg L⁻¹ in flasks), highlighting the trade-offs between substrate accessibility and microbial growth kinetics.

Chemical Synthesis and Structural Modification

Concise Synthesis of C20 Gibberellins

The synthesis of (−)-GA18 methyl ester from andrographolide demonstrates the strategic use of skeletal rearrangements to access complex gibberellin frameworks. Key steps include:

  • Intramolecular Ene Reaction : Forms the C-ring through a thermally induced cyclization.

  • Oxidative Cleavage and Aldol Condensation : Contracts the B-ring to generate a trans-hydrindane system, critical for bioactivity.

  • Photochemical [2+2] Cycloaddition : Constructs the methylenebicyclo[3.2.1]octanol moiety (CD ring) with high stereocontrol.

This 15-step route achieves a 12% overall yield, underscoring the efficiency of cascade reactions in natural product synthesis.

Purification and Crystallization Techniques

Purification of gibberellins often involves mixed-solvent recrystallization. For GA3, a ternary system of oxolane, ethyl acetate, and water (1:2:1 mass ratio) enabled the recovery of 98–99.5% pure crystals after activated carbon treatment and reduced-pressure concentration. Crystallization parameters such as cooling rate (5–40°C/hr) and agitation speed (50–500 rpm) were critical for controlling particle size (200–500 mesh).

Formulation Strategies for Enhanced Stability and Solubility

Water-Soluble Powder Preparations

To improve field applicability, GA3 was formulated into water-soluble powders using dispersants (sodium silicate), surfactants (bromogeramine), and stabilizers (vitamin C). A typical formulation included:

ComponentProportion (wt%)
GA3 crystals30%
Sodium silicate15%
Sodium dihydrogen phosphate40%
Bromogeramine8%
Sucrose5%
Vitamin C2%

This blend achieved >98% suspensibility and wetting times under 30 seconds, meeting agricultural spray requirements.

Comparative Analysis of Production Methods

MethodYield/ConcentrationScalabilityCost Efficiency
Solid-State Fermentation7.60 g kg⁻¹ModerateHigh
Submerged Fermentation273 mg L⁻¹HighModerate
Chemical Synthesis12% overall yieldLowLow

Fermentation dominates industrial production due to lower precursor costs, whereas chemical synthesis remains reserved for high-value derivatives like GA18 .

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